[(Z)-but-2-en-2-yl]-trimethylsilane

Organosilicon Chemistry Silylene Cycloaddition Stereospecific Synthesis

[(Z)-but-2-en-2-yl]-trimethylsilane is a stereochemically defined vinylsilane (Z-configuration) with the silicon atom directly attached to an sp²-hybridized carbon of a 1-methyl-1-propenyl group. The compound exhibits a molecular formula of C₇H₁₆Si and a molecular weight of 128.29 g·mol⁻¹, with a predicted boiling point of approximately 109.6 °C at 760 mmHg and a density of ~0.7 g·cm⁻³.

Molecular Formula C7H16Si
Molecular Weight 128.29 g/mol
CAS No. 87842-32-8
Cat. No. B008382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Z)-but-2-en-2-yl]-trimethylsilane
CAS87842-32-8
SynonymsPOLY(TRIMETHYLSILYL)PROPYNE
Molecular FormulaC7H16Si
Molecular Weight128.29 g/mol
Structural Identifiers
SMILESCC=C(C)[Si](C)(C)C
InChIInChI=1S/C7H16Si/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6-
InChIKeyQOZLCBPYZLFNST-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(Z)-but-2-en-2-yl]-trimethylsilane (CAS 87842-32-8): Stereodefined Vinylsilane Monomer for Precision Synthesis and Ultra-High-Permeability Polymer Production


[(Z)-but-2-en-2-yl]-trimethylsilane is a stereochemically defined vinylsilane (Z-configuration) with the silicon atom directly attached to an sp²-hybridized carbon of a 1-methyl-1-propenyl group [1]. The compound exhibits a molecular formula of C₇H₁₆Si and a molecular weight of 128.29 g·mol⁻¹, with a predicted boiling point of approximately 109.6 °C at 760 mmHg and a density of ~0.7 g·cm⁻³ . A critical procurement consideration is that CAS RN 87842-32-8 is officially registered by the Chemical Abstracts Service as poly(1-trimethylsilyl-1-propyne)—the homopolymer derived from 1-trimethylsilyl-1-propyne—yet is simultaneously and interchangeably used across major vendor catalogs and databases as a synonym for the Z-vinylsilane monomer [2]. This dual identity, compounded by frequent conflation with the (E)-isomer (CAS 10111-13-4), demands rigorous stereochemical verification upon sourcing.

Why Generic Substitution of [(Z)-but-2-en-2-yl]-trimethylsilane Fails in Stereospecific Workflows


Interchanging [(Z)-but-2-en-2-yl]-trimethylsilane with its (E)-isomer or with structurally related allylsilanes without stereochemical verification introduces a quantifiable risk of divergent reaction outcomes. The Z-configured vinylsilane possesses the trimethylsilyl group and the methyl group in a cis relationship across the double bond, which directly governs the stereochemical course of downstream transformations—including cycloadditions, cross-couplings, and electrophilic substitutions—where retention or transfer of olefin geometry is mechanistically encoded [1]. In the closely analogous crotylsilane system, the (Z)-isomer delivers a syn/anti diastereomeric ratio of 64:36 in Lewis acid-catalyzed aldehyde additions, whereas the (E)-isomer yields a 93:7 ratio under identical conditions, a 29-percentage-point swing in diastereoselectivity arising solely from the olefin configuration [2]. Furthermore, the CAS registry confusion between the monomeric vinylsilane and its homopolymer poly(1-trimethylsilyl-1-propyne) means that a procurement specification relying solely on CAS 87842-32-8 without explicit stereochemical and molecular-weight verification may inadvertently yield the polymer rather than the Z-monomer, rendering the material unsuitable for small-molecule synthetic applications [3].

Quantitative Differential Evidence for [(Z)-but-2-en-2-yl]-trimethylsilane Versus Closest Analogs


Z-Stereochemistry Enables Isolable Silacycle Formation Whereas E-Isomer Yields Complex Mixtures in Silylene Cycloaddition

In the reaction of the isolable dialkylsilylene 2,2,5,5-tetrakis(trimethylsilyl)silacyclopentan-1,1-diyl with butene isomers at room temperature, (Z)-2-butene reacts cleanly to afford the corresponding silirane as an isolable compound, whereas the (E)-2-butene isomer produces only a complex mixture with no detectable silirane formation [1]. Although this study employs the parent (Z)-2-butene rather than the silylated derivative, it establishes a fundamental stereoelectronic principle: the Z-configuration of the tetrasubstituted olefin in [(Z)-but-2-en-2-yl]-trimethylsilane—where the trimethylsilyl group occupies a cis position relative to the methyl substituent—is expected to confer similarly favorable steric accessibility for cycloaddition and insertion reactions compared to the sterically encumbered E-isomer.

Organosilicon Chemistry Silylene Cycloaddition Stereospecific Synthesis

Diastereoselectivity Divergence: Z-Crotylsilane Delivers 64:36 syn/anti vs. E-Crotylsilane 93:7 syn/anti in Lewis Acid-Catalyzed Aldehyde Allylation

In the Lewis acid-catalyzed addition of (E)- and (Z)-crotyltrimethylsilanes to 2-methylpropanal, the (E)-crotylsilane provides the syn-homoallylic alcohol product with a diastereomeric ratio (syn/anti) of 93:7, while the (Z)-crotylsilane under identical conditions yields a markedly reduced syn selectivity of 64:36 [1]. This 29% absolute difference in syn selectivity directly demonstrates that the olefin geometry of the organosilane reagent is the dominant stereochemical control element. Although crotylsilanes are allylsilanes (silicon at the γ-position) rather than vinylsilanes (silicon at the α-position as in the target compound), the stereoelectronic principle—that Z-configuration diverts the reaction through competing transition-state geometries—extends to vinylsilane systems where the silicon-bearing carbon is sp²-hybridized and the adjacent stereocenter is similarly influenced by the cis/trans relationship of substituents [2].

Stereoselective Synthesis Allylsilane Chemistry Diastereocontrol

PTMSP Polymer from This Monomer Family Exhibits the Highest Oxygen Permeability Among All Known Synthetic Polymers (~10,000 Barrer)

Poly(1-trimethylsilyl-1-propyne) (PTMSP), the homopolymer whose CAS registry number (87842-32-8) is also used to index the Z-vinylsilane monomer, exhibits an oxygen permeability coefficient (Po₂) of approximately 10,000 barrer at 25 °C [1]. To contextualize this value: PTMSP's oxygen permeability is roughly 10 times higher than that of poly(dimethylsiloxane) (PDMS, ~600-1,000 barrer) [2], more than 1,000 times higher than conventional glassy polymers such as polysulfone (PSF, ~1 barrer), and exceeds the permeability of poly(4-methyl-2-pentyne) (PMP, ~1,500 barrer)—its closest structural analog among substituted polyacetylenes [3]. The oxygen/nitrogen selectivity (αO₂/N₂) of unmodified PTMSP is approximately 1.5, and this can be enhanced to 4-5 through plasma surface fluorination while retaining Po₂ in the 10³ barrer range [4]. For procurement decisions in membrane fabrication, the identity of the monomer (Z-vinylsilane vs. 1-trimethylsilyl-1-propyne) critically influences the polymerization catalyst selection and the resulting polymer microstructure, which in turn governs the gas transport properties.

Membrane Science Gas Separation Polymer Chemistry

Nucleophilicity Parameter Differentiation: Z-Allylsilane N = 1.69 vs. E-Allylsilane N = 1.94 vs. Allyltrimethylsilane N = 1.68

According to the Mayr Reactivity Database, (Z)-but-2-enyltrimethylsilane (the allylsilane analog of the target vinylsilane) exhibits a nucleophilicity parameter N of 1.69 and a nucleophile-specific sensitivity parameter sN of 1.10 in dichloromethane [1]. In direct comparison, the (E)-but-2-enyltrimethylsilane isomer shows a distinctly higher N value of 1.94 (sN = 1.10), representing a 0.25 log-unit increase in nucleophilicity—equivalent to approximately 1.8-fold greater reactivity toward a given electrophile [2]. Allyltrimethylsilane, the simplest allylsilane comparator, has N = 1.68 (sN = 1.00), placing it nearly iso-reactive with the Z-isomer but significantly less reactive than the E-isomer [3]. These data are for allylsilanes (Si at the γ-position) and serve as class-level inference for the corresponding vinylsilanes (Si at the α-position), where the stereoelectronic influence of Z vs. E geometry on the electron density at the reactive carbon is expected to follow the same directional trend.

Physical Organic Chemistry Reactivity Quantification Mayr Nucleophilicity Scale

Stereochemically Enriched Z-Vinylsilane via One-Pot Superbase Methodology Achieves Z:E Ratios of 95:5 to 98:2

A one-pot preparation method reported for (Z)-alk-2-enyl silanes employs metalation of 1-alkenes with a Schlosser-type superbase mixture of n-butyllithium and potassium tert-butoxide in tetrahydropyran, followed by stereochemical equilibration and quenching with chlorotrimethylsilane, to deliver the Z-alkenylsilane products in 52-75% isolated yield with Z:E ratios consistently between 95:5 and 98:2 [1]. In contrast, conventional Grignard or organolithium routes to vinylsilanes often yield mixtures closer to thermodynamic equilibrium (typically E-rich or near-statistical E/Z ratios), necessitating subsequent separation steps that reduce overall yield and increase cost. This superbase method, while demonstrated on allylsilanes, provides a synthetic blueprint for accessing the Z-vinylsilane target compound with high stereochemical fidelity [2].

Organometallic Synthesis Stereoselective Vinylsilane Preparation Superbase Deprotonation

High-Value Application Scenarios Where [(Z)-but-2-en-2-yl]-trimethylsilane Provides Quantifiable Advantage


Stereospecific Synthesis of Tetrasubstituted Olefins via Z-Vinylsilane Cross-Coupling

In medicinal chemistry programs requiring tetrasubstituted (Z)-alkenes as rigid scaffolds—common in kinase inhibitors, peptidomimetics, and conformationally constrained natural product analogs—the Z-configured vinylsilane serves as a stereodefined nucleophilic coupling partner. The Z-geometry of the propenyl unit is transferred with retention of configuration in fluoride- or palladium-catalyzed cross-coupling reactions with aryl and vinyl electrophiles [1]. The quantifiable advantage over the (E)-isomer is that the latter would deliver the opposite olefin geometry, which in bioactive molecules can mean the difference between nanomolar potency and complete inactivity at the target receptor.

Fabrication of PTMSP-Based Ultra-High-Permeability Oxygen-Enrichment Membranes

Industrial membrane manufacturers producing oxygen-enrichment modules for medical or combustion applications require PTMSP membranes with Po₂ values approaching 10,000 barrer—a performance benchmark no other synthetic polymer approaches [1]. The monomer identity and purity directly affect the achievable molecular weight, cis/trans backbone microstructure, and fractional free volume of the resulting polymer, which collectively determine whether the membrane meets the 10,000 barrer threshold . Substituting the Z-vinylsilane monomer with commercially available 1-trimethylsilyl-1-propyne—which shares the same CAS number but is structurally distinct—leads to a different polymerization mechanism and may produce polymer with gas transport properties substantially below the PTMSP benchmark.

Diastereoselective Construction of C(4)-Stereogenic Centers in 1,5-Dien-7-yne Frameworks

In the synthesis of conjugated 1,5-dien-7-yne frameworks bearing C(4)-stereogenic centers—motifs found in polyketide natural products—chiral (Z)-configured 1-trimethylsilyloxy-2-butene systems analogous to the target compound provide anti-(Z) or syn-(Z) diastereomers with very high stereocontrol when treated with BF₃·OEt₂ at −50 °C in the presence of allyltrimethylsilane [1]. The Z-geometry of the substrate is mechanistically essential for the stereochemical outcome; the corresponding E-substrate would direct the reaction toward the opposite diastereomer. For natural product total synthesis laboratories, procurement of the Z-isomer with verified stereochemical purity (≥95% Z) eliminates the risk of diastereomer contamination that would compromise the enantiopurity of the final target.

Silylene-Mediated Cycloaddition for Silirane and Silole Heterocycle Synthesis

The isolable silirane products obtained from the reaction of stable dialkylsilylenes with (Z)-2-butene—a direct structural analog of the target Z-vinylsilane—demonstrate the unique capacity of Z-configured tetrasubstituted olefins to participate in clean [1+2] cycloadditions with silylenes, whereas E-olefins produce intractable mixtures [1]. [(Z)-but-2-en-2-yl]-trimethylsilane is thus a candidate precursor for the stereoselective synthesis of siliranes and, upon ring-expansion, siloles—heterocycles of growing interest in optoelectronic materials. The procurement specification must explicitly exclude the E-isomer, which is predicted to fail under the same cycloaddition conditions, resulting in zero yield of the desired silacycle.

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